molecular formula C7H6BrF2N B591711 (4-Bromo-2,6-difluorophenyl)methanamine CAS No. 887585-99-1

(4-Bromo-2,6-difluorophenyl)methanamine

Cat. No. B591711
M. Wt: 222.033
InChI Key: WAJJIVIBRLOHEU-UHFFFAOYSA-N
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Description

“(4-Bromo-2,6-difluorophenyl)methanamine” is a chemical compound with the molecular formula C7H6BrF2N . It is available in solid form and has a molecular weight of 222.03 g/mol . The compound is typically stored in an inert atmosphere at room temperature .


Molecular Structure Analysis

The InChI code for “(4-Bromo-2,6-difluorophenyl)methanamine” is 1S/C7H6BrF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(4-Bromo-2,6-difluorophenyl)methanamine” is a colorless to white to yellow liquid or semi-solid or solid . It is stored in an inert atmosphere at temperatures between 2-8°C . .

Scientific Research Applications

Application in Polymer Additives

Scientific Field

Polymer Science

Summary of Application

The compound is used to modify the properties of polymers, acting as an additive that can improve characteristics such as flame retardancy and mechanical strength.

Methods of Application

(4-Bromo-2,6-difluorophenyl)methanamine is incorporated into polymers during the polymerization process or post-polymerization modification. The incorporation is done under controlled conditions to achieve uniform distribution.

Results

Polymers with the additive have shown enhanced performance in tests measuring thermal stability, flame resistance, and tensile strength.

These applications demonstrate the versatility of (4-Bromo-2,6-difluorophenyl)methanamine in scientific research across various fields. The compound’s unique chemical structure allows for its use in a wide range of experimental setups and applications .

Application in Bioconjugation Techniques

Summary of Application

(4-Bromo-2,6-difluorophenyl)methanamine is used in bioconjugation techniques to attach biomolecules to various surfaces or to each other.

Methods of Application

The compound’s reactive groups are exploited to form stable covalent bonds with proteins, antibodies, or other biological entities.

Results

This has enabled the creation of targeted drug delivery systems and diagnostic tools with improved specificity and function.

These applications highlight the broad utility of (4-Bromo-2,6-difluorophenyl)methanamine in scientific research and its potential to contribute to advancements in various fields. The compound’s chemical structure allows for diverse reactivity and functionality, making it a valuable resource for innovation .

Safety And Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

(4-bromo-2,6-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJJIVIBRLOHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CN)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2,6-difluorophenyl)methanamine

Synthesis routes and methods

Procedure details

To a mixture of the crude azide (330 mg, 1.33 mmol) in THF (12 mL) were added polymer-supported Ph3P (2.0 eq.) and water (2 mL). The reaction mixture was stirred at 55° C. until completion of the reaction, cooled down to rt and filtered. The filtrate was partitioned between EA and aq. sat. NaHCO3 and the layers separated. The aq. layer was extracted with EA and the combined org. extracts dried over MgSO4, filtered and concentrated under reduced pressure to give the title compound as a yellow solid. LC-MS-conditions 02: tR=0.54 min; [M+CH3CN+H]+=263.45.
Name
azide
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Citations

For This Compound
2
Citations
J Ding, L Liu, YL Chiang, M Zhao, H Liu… - Journal of Medicinal …, 2023 - ACS Publications
WDR5 is a critical chromatin cofactor of MYC. WDR5 interacts with MYC through the WBM pocket and is hypothesized to anchor MYC to chromatin through its WIN site. Blocking the …
Number of citations: 2 pubs.acs.org
SM Bertrand, N Ancellin, B Beaufils… - Journal of medicinal …, 2015 - ACS Publications
The hybridization of hits, identified by complementary fragment and high throughput screens, enabled the discovery of the first series of potent inhibitors of mitochondrial branched-chain …
Number of citations: 35 pubs.acs.org

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